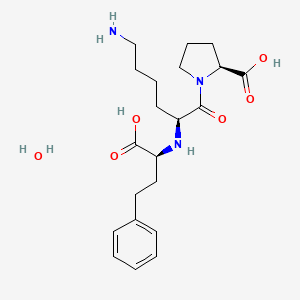

Lisinopril hydrate

Description

Properties

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5.H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);1H2/t16-,17-,18-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVDEDVBIHTHJQ-UVJOBNTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860992 | |

| Record name | Lisinopril monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83915-83-7, 328395-62-6 | |

| Record name | Lisinopril dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83915-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisinopril monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-[(2S)-6-amino-2-[[(2S)-1-hydroxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations of Lisinopril Hydrate

Synthetic Pathways and Methodologies

The synthesis of lisinopril (B193118) typically involves coupling amino acids, specifically a lysine (B10760008) derivative and proline, and incorporating a phenylpropyl group.

Established Synthetic Routes

One established synthetic route for lisinopril involves the reaction of L-lysine with ethyl trifluoroacetate (B77799) to yield N⁶-trifluoroacetyl-L-lysine. nih.govresearchgate.net This protected lysine derivative is then treated with triphosgene (B27547) to form N⁶-trifluoroacetyl-N²-carboxy-L-lysine anhydride, which is subsequently condensed with L-proline to obtain N⁶-trifluoroacetyl-L-lysyl-L-proline. nih.govresearchgate.net This dipeptide is then condensed with ethyl 2-oxo-4-phenyl butyrate, followed by hydrogenation in the presence of a Raney-Nickel catalyst, to yield N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-N⁶-(trifluoroacetyl)-L-lysyl-L-proline. nih.govresearchgate.net Hydrolysis of the ethyl ester and removal of the trifluoroacetyl protecting group furnish lisinopril. nih.govresearchgate.net

Another approach involves the reductive amination of alpha-phenyl butanone acid ethyl ester with a protected lysine or lysyl proline dipeptide. google.comgoogle.com This can be followed by condensation with L-proline and subsequent hydrolysis to obtain lisinopril. google.comgoogle.com The use of molecular sieves can facilitate Schiff base formation in some of these routes. google.com Catalytic hydrogenation using catalysts like Raney's nickel or palladium charcoal is a common step for the reduction. google.com

Novel Approaches in Lisinopril Synthesis

Research continues into novel synthetic methods for lisinopril, aiming for improved yields, stereoselectivity, and reduced use of hazardous reagents. One reported method utilizes an Fmoc solid phase synthesis process. google.com This involves coupling Fmoc-Pro-OH to a resin, followed by coupling of Fmoc-Lys(Boc)-OH. google.com After deprotection steps, reductive amination with 2-oxo-4-phenylbutyric acid is performed on the resin-bound intermediate, yielding a lisinopril precursor-resin. google.com Cleavage from the resin and deprotection afford lisinopril. google.com This method has demonstrated good stereoselectivity, with a high ratio of the (S,S,S) isomer of lisinopril. google.com The use of sodium triacetoxyborohydride (B8407120) as a reducing agent in some novel methods avoids the generation of cyanide, enhancing process safety. google.com

Chemical Reactions and Reactivity

Lisinopril hydrate (B1144303) can undergo various chemical transformations, including degradation reactions under certain conditions.

Oxidation Reactions

While specific detailed studies on the controlled oxidation of lisinopril hydrate are not extensively documented in the provided results, the general reactivity of organic compounds containing amine and carboxylic acid functionalities suggests potential for oxidation under appropriate conditions and presence of oxidizing agents. Lisinopril is listed as incompatible with oxidizing agents. hpc-standards.com Stress degradation studies indicate that oxidative degradation can occur. scirp.orgresearchgate.net

Reduction Reactions

Reduction reactions are integral to the synthesis of lisinopril, particularly the reductive amination step where a ketone is reduced to an amine. google.comgoogle.comgoogle.com Over-hydrogenation during synthesis, for instance, during the hydrogenation of the intermediate formed from the condensation of N⁶-trifluoroacetyl-L-lysyl-L-proline with ethyl 2-oxo-4-phenyl butyrate, can lead to the formation of impurities like the cyclohexyl analogue. nih.gov Lisinopril is listed as incompatible with reducing agents. hpc-standards.com

Substitution Reactions

Lisinopril contains several functional groups, including primary and secondary amines, and carboxylic acids, which can participate in substitution reactions. For example, the epsilon-amine of the lysine residue can be acylated for the synthesis of lisinopril derivatives. researchgate.net This is utilized in the development of probes for imaging ACE expression, where chelates are conjugated to lisinopril via acylation. researchgate.net Condensation reactions, which can be considered a type of substitution, have also been explored to synthesize fluorescent derivatives of lisinopril by reaction with fluorophores or reagents that produce fluorescent compounds. researchgate.net

Lisinopril can also undergo intramolecular reactions. For instance, intramolecular dehydration of lisinopril at high temperatures can lead to the formation of (S,S,S)-diketopiperazine. nih.govresearchgate.net This highlights the potential for intramolecular transformations under specific thermal conditions.

Intramolecular Cyclization and Diketopiperazine Formation

Intramolecular cyclization is a significant chemical transformation observed for this compound, primarily leading to the formation of diketopiperazine (DKP) derivatives. This process involves the reaction between the free amino group on the lysine residue and the carboxyl group on the proline residue within the lisinopril molecule, resulting in a cyclic amide structure. Diketopiperazines are recognized as common degradation products of peptides and can occur as impurities in drug substances and formulations, posing a stability concern. nih.govpharm.or.jp

The intramolecular cyclization of lisinopril can yield different stereoisomers of the diketopiperazine. Two notable diketopiperazine impurities identified are (S,S,S)-diketopiperazine (also known as Ph. Eur Impurity-C or USP Lisinopril Related Compound A) and (R,S,S)-diketopiperazine (Ph. Eur Impurity-D). nih.govresearchgate.netsynthinkchemicals.comallmpus.com

Studies have shown that the formation of these diketopiperazines is influenced by conditions such as temperature and humidity. (S,S,S)-diketopiperazine can form through intramolecular dehydration of lisinopril, particularly at elevated temperatures. For instance, heating a solution of lisinopril in n-butanol in the presence of hydrochloric acid at 80°C has been reported to yield (S,S,S)-diketopiperazine. nih.govresearchgate.net The (R,S,S)-diketopiperazine isomer may form at even higher temperatures, such as 190°C, potentially involving epimerization of the (S,S,S) isomer. nih.gov

In the solid state, the intramolecular cyclization leading to DKP formation is closely linked to the dehydration process of lisinopril dihydrate. Lisinopril dihydrate undergoes a two-step dehydration upon heating, first losing one molecule of water to form the monohydrate at approximately 76°C, followed by the loss of the second water molecule to form the anhydrous form at around 99-101°C. pharm.or.jpnih.govresearchgate.net The subsequent intramolecular cyclization and DKP formation occur in the anhydrous state at higher temperatures. pharm.or.jpnih.gov

Thermal analysis techniques, such as thermal FT-IR microspectroscopy, have been instrumental in studying the solid-state cyclization. These studies provide direct spectroscopic evidence for DKP formation. For example, a characteristic carbonyl stretching peak assigned to DKP appears at 1670 cm⁻¹ in the FT-IR spectra of anhydrous lisinopril when heated above 147°C, with a significant increase in intensity near 157°C. pharm.or.jpnih.gov Simultaneously, the carboxylate peak at 1574 cm⁻¹ shifts to 1552 cm⁻¹ upon DKP formation, and the liberation of water as a byproduct is observed via peaks near 3200-3400 cm⁻¹. pharm.or.jpnih.gov

The formation of diketopiperazine is also recognized as a primary degradation pathway for lisinopril in various conditions, including in pharmaceutical formulations and in aqueous solutions, particularly under neutral and acidic conditions. oup.comresearchgate.netresearchgate.net The presence of excipients in formulations can impact DKP formation. For example, the particle size of co-formulated dibasic calcium phosphate (B84403) dihydrate (DCPD) has been shown to correlate with the amount and speed of DKP formation, with larger particle size DCPD reducing the formation of this degradation product. google.comgoogle.comgoogle.com

Research findings highlight the importance of controlling temperature, humidity, and potentially excipient properties to minimize the formation of diketopiperazine impurities during the synthesis, processing, and storage of this compound.

Diketopiperazine Impurities of Lisinopril

| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | PubChem CID | Formation Route |

| (S,S,S)-Diketopiperazine | (2S)-2-[(3S,8aS)-3-(4-aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid | C₂₁H₂₉N₃O₄ | 387.47 | 328385-86-0 | 29982756 | Intramolecular dehydration at high temperature |

| (R,S,S)-Diketopiperazine | (2S)-2-[(3S,8aR)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid | C₂₁H₂₉N₃O₄ | 387.47 | 219677-82-4 | - | Epimerization of (S,S,S)-isomer at high temperature |

Solid State Chemistry and Polymorphism of Lisinopril Hydrate

Crystalline Forms and Hydrates

The crystalline landscape of lisinopril (B193118) is dominated by its hydrated forms. Recrystallization of lisinopril from an aqueous solution yields a pure dihydrate phase. This dihydrate form can undergo a two-step dehydration process upon heating, transitioning first to a metastable monohydrate and subsequently to an anhydrous form. Conversely, the hydration of the anhydrous phase back to the dihydrate proceeds in a single step. In addition to these crystalline phases, an amorphous form of lisinopril has also been reported.

Lisinopril dihydrate is the most stable crystalline form of the drug. Its structural determination proved challenging for a considerable time, partly due to the difficulty in growing single crystals suitable for analysis and the high conformational flexibility of the lisinopril molecule, which has 13 flexible torsion angles.

The definitive crystal structure of lisinopril dihydrate was first determined using single-crystal X-ray diffraction. This analysis provided unambiguous localization of all atoms, including hydrogen atoms, which was crucial for establishing the precise bonding and ionization states within the molecule. The study revealed that lisinopril dihydrate crystallizes in the monoclinic space group P2₁. The crystallographic data obtained at a temperature of 173(2) K are summarized in the table below.

Table 1: Single-Crystal Crystallographic Data for Lisinopril Dihydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₃₁N₃O₅·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 14.550(2) |

| b (Å) | 5.8917(8) |

| c (Å) | 14.238(2) |

| β (°) | 112.832(3) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 173(2) |

Data sourced from Sorrenti et al., 2013.

Due to the challenges in preparing single crystals, the crystal structures of lisinopril dihydrate, as well as its monohydrate and anhydrous forms, were also successfully determined from high-resolution synchrotron X-ray powder diffraction data. This ab initio approach allows for structure solution directly from a powdered sample. The analysis utilized programs such as DICVOL for unit cell indexing, DASH for structure solution, and GSAS for Rietveld refinement to achieve the final structural models. The results from this powder diffraction analysis were consistent with those later obtained from the single-crystal study.

The crystal structure of lisinopril dihydrate is characterized by an extensive and complex hydrogen-bonding network that dictates its supramolecular framework. The analysis revealed the presence of two distinct types of water channels arranged along the b-axis of the crystal lattice. These have been described as a "central channel" and a "side channel".

A key finding from the single-crystal X-ray analysis was the confirmation of lisinopril's double zwitterionic character in the solid state. A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups. In the lisinopril dihydrate crystal, both nitrogen atoms are protonated, forming ammonium (B1175870) (-NH₃⁺) and secondary amine (-NH₂⁺) groups. Consequently, both carboxylic acid groups are deprotonated, existing as carboxylate moieties (-COO⁻). This intramolecular proton transfer from the acidic carboxyl groups to the basic nitrogen centers is a crucial feature of its solid-state structure.

The monohydrate and anhydrous forms of lisinopril are typically produced via the controlled dehydration of the dihydrate form. Their structures were determined from powder X-ray diffraction data.

The dehydration from the dihydrate to the monohydrate is the first step in the process and involves a minor structural change. Specifically, this transformation corresponds to the loss of the more weakly hydrogen-bonded water molecules from the "central channel" of the crystal structure. The resulting monohydrate phase has a powder X-ray diffraction pattern that is similar to that of the dihydrate.

The second dehydration step, from the monohydrate to the anhydrous form, involves a more significant structural rearrangement. This step removes the water from the "side channel". The removal of this water is accompanied by a substantial conformational change in the lisinopril molecule, specifically a twisting motion of the ethylphenyl group of about 170°. This twisting allows the lisinopril molecules to approach each other more closely, enabling the side channel to collapse and form the more compact anhydrous crystal structure. The powder diffraction pattern of the anhydrous phase is markedly different from those of the hydrated forms.

Table 2: Summary of Lisinopril Crystalline Forms

| Form | Key Structural Features | Relationship to Other Forms |

|---|---|---|

| Dihydrate | Most stable form; contains two distinct water channels. | Dehydrates in two steps to the anhydrous form. |

| Monohydrate | Metastable intermediate; formed by loss of water from the "central channel". | Formed from the dihydrate; dehydrates to the anhydrous form. |

| Anhydrous | Least stable crystalline form; formed by loss of water from the "side channel" with significant molecular rearrangement. | Formed from the monohydrate; hydrates directly back to the dihydrate in a single step. |

Amorphous Forms

Amorphous forms of pharmaceuticals are characterized by a lack of the long-range molecular order found in crystalline structures. This disordered state can lead to enhanced solubility and dissolution rates, which can be advantageous for bioavailability.

Amorphous lisinopril can be prepared by methods such as precipitating a solution of lisinopril with an antisolvent. Characterization of amorphous lisinopril is typically performed using X-ray powder diffraction (XRPD), which shows broad, diffuse halos instead of the sharp Bragg peaks characteristic of crystalline materials. Another key characteristic of amorphous solids is the glass transition temperature (Tg), which for dry amorphous lisinopril has been measured to be 100°C or higher.

Despite the potential for improved solubility, amorphous lisinopril is known to be significantly less stable than its crystalline dihydrate counterpart. It is more susceptible to chemical degradation, and this instability is exacerbated by the presence of moisture, which acts as a plasticizer and lowers the glass transition temperature, thereby increasing molecular mobility and reactivity. The chemical stability of amorphous lisinopril has been found to be closely related to its structural relaxation time. Strategies to stabilize amorphous lisinopril include the preparation of amorphous solid dispersions with excipients that can interact with the drug molecule, for instance, through hydrogen bonding.

Phase Transitions and Solid-State Transformations

Lisinopril hydrate (B1144303) can undergo various phase transitions and solid-state transformations, primarily influenced by temperature and humidity. These transformations involve changes in the crystalline structure due to the loss or gain of water molecules.

Dehydration Processes: Mechanism and Kinetics

The dehydration of lisinopril dihydrate is a well-studied process that occurs in a stepwise manner upon heating. This process can be monitored using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), as well as spectroscopic methods like Fourier Transform Infrared (FT-IR) spectroscopy.

Studies have consistently shown that the dehydration of lisinopril dihydrate proceeds through a two-step pathway, first forming a metastable monohydrate intermediate, which then converts to the anhydrous form upon further heating.

The first dehydration step, from the dihydrate to the monohydrate, is observed at approximately 76°C. The second step, the conversion of the monohydrate to the anhydrous form, occurs at a higher temperature, around 99-101°C. Thermogravimetric analysis indicates a weight loss corresponding to approximately one molecule of water at each of these steps.

Table 1: Dehydration Steps of Lisinopril Dihydrate

| Dehydration Step | Initial Form | Intermediate/Final Form | Transition Temperature (°C) |

|---|---|---|---|

| 1 | Dihydrate | Monohydrate | ~76 |

The crystal structure of lisinopril dihydrate reveals the presence of two distinct types of water channels, often referred to as a "central channel" and a "side channel". The water molecules within these channels are held in place by a network of hydrogen bonds. The mechanism of the two-step dehydration is directly related to the sequential loss of water from these channels.

In the first step of dehydration, the water molecule that is less strongly held within the crystal lattice is removed. This corresponds to the water in the central channel, which is characterized by weaker hydrogen bonding. The removal of this water molecule leads to the formation of the monohydrate structure, leaving the central channel empty while the side channel water remains.

The second dehydration step involves the removal of the more tightly bound water molecule from the side channel. This process is accompanied by a significant conformational change in the lisinopril molecule, specifically a twisting motion of the ethylphenyl group, which allows the side channel to collapse.

Hydration Processes: Mechanism and Kinetics

The hydration of anhydrous lisinopril has also been investigated. In contrast to the two-step dehydration process, the hydration of the anhydrous form to the dihydrate form proceeds in a single step. This transformation can be initiated by exposing the anhydrous material to a humid environment. Humidity-controlled powder X-ray diffraction has been used to monitor this phase transition, showing a direct conversion from the anhydrous to the dihydrate form without the formation of a stable monohydrate intermediate.

Impact of Temperature and Humidity on Solid Forms

Temperature and humidity are critical environmental factors that can significantly impact the stability and interconversion of the different solid forms of lisinopril. As discussed, elevated temperatures can induce the dehydration of lisinopril dihydrate.

The presence of humidity can facilitate the conversion of anhydrous or amorphous lisinopril back to the more stable dihydrate form. However, for amorphous lisinopril, moisture can also act as a plasticizer, increasing molecular mobility and the rate of chemical degradation. Studies on the kinetics of lisinopril degradation in the solid phase have shown that the rate of decomposition to form diketopiperazine derivatives is significantly influenced by both temperature and relative humidity. The degradation kinetics were investigated at various temperatures (343 K, 353 K, 358 K, and 363 K) and a relative humidity of 76.4%, with thermodynamic parameters for the degradation process being calculated.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Lisinopril |

| Lisinopril dihydrate |

| Lisinopril monohydrate |

| Anhydrous lisinopril |

Intrinsic Dissolution Rate of Different Solid Forms

The intrinsic dissolution rate (IDR) is a critical physicochemical parameter that characterizes the dissolution of a pure solid compound under standardized conditions of surface area, temperature, and agitation. It is an essential property in pharmaceutical sciences as it provides insights into the potential bioavailability of a drug substance. In the context of lisinopril hydrate, research has demonstrated that its solid-state form significantly influences its dissolution characteristics.

Screening for new solid forms of lisinopril has revealed the existence of anhydrous and amorphous forms in addition to the commercially available dihydrate form. Studies have shown that these different solid forms exhibit distinct intrinsic dissolution rates. Specifically, the anhydrous and amorphous forms of lisinopril have been found to have significantly greater intrinsic dissolution rates compared to the dihydrate form.

This difference in dissolution rates can be attributed to the variations in the crystal lattice energy and the degree of molecular disorder among the solid forms. The amorphous form, lacking a long-range ordered crystal structure, generally possesses higher free energy and therefore exhibits enhanced solubility and a faster dissolution rate. Similarly, the anhydrous form, without water molecules in its crystal lattice, may have a different packing arrangement and intermolecular interactions compared to the dihydrate, leading to a more rapid dissolution.

The determination of the intrinsic dissolution rate is typically carried out using a rotating disk apparatus as per United States Pharmacopeia (USP) specifications. This methodology ensures that the surface area of the dissolving solid remains constant during the experiment, allowing for a reliable comparison of the dissolution rates of different solid forms.

The findings that the anhydrous and amorphous forms of lisinopril dissolve more rapidly than the dihydrate form are significant for pharmaceutical development. A higher dissolution rate can potentially lead to a faster onset of therapeutic action.

While the qualitative difference in the intrinsic dissolution rates is well-established, specific quantitative data from comparative studies are presented below.

| Solid Form of Lisinopril | Intrinsic Dissolution Rate (IDR) |

| Amorphous | Significantly higher than Dihydrate |

| Anhydrous | Significantly higher than Dihydrate |

| Dihydrate | Baseline |

Note: Specific numerical values for the intrinsic dissolution rates were not available in the cited public literature. The table reflects the qualitative findings of research, indicating a significantly greater dissolution rate for the amorphous and anhydrous forms compared to the dihydrate form.

Chemical Stability and Degradation Pathways of Lisinopril Hydrate

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to elucidate the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing. These studies help in identifying potential degradation products and understanding the degradation pathways.

Lisinopril (B193118) hydrate (B1144303) exhibits varying stability in aqueous solutions depending on the pH. Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for lisinopril.

Acidic Media: In acidic conditions (0.1M HCl), lisinopril has been shown to be relatively stable. Studies indicate that at 25°C, the degradation is minimal over 72 hours. Even under more drastic conditions of 0.1 N HCl at 90°C for 4 hours, lisinopril undergoes degradation to form several products. One of the main degradation products identified in acidic and neutral media is impurity D. Under drastic acidic hydrolysis, four degradation products have been identified.

Basic Media: Lisinopril is highly susceptible to degradation in basic environments. In a 0.1M NaOH solution at 25°C, it degrades almost completely within the first minute. With a milder basic condition of 0.01M NaOH at 25°C, approximately 35.2% of the drug degrades instantly, and the degradation continues to about 51.3% after 72 hours. At an elevated temperature of 50°C in 0.01M NaOH, the degradation is significantly accelerated, reaching 100% after 48 hours.

Neutral Media: In distilled water, lisinopril shows greater stability compared to basic media. At both 25°C and 50°C, the degradation is less than 2% over a period of 72 hours.

| Condition | Temperature | Time (hours) | Degradation (%) |

|---|---|---|---|

| 0.1M HCl | 25°C | 24 | 1.1 |

| 72 | 3.0 | ||

| 50°C | 24 | 1.0 | |

| 72 | 4.6 | ||

| 0.01M NaOH | 25°C | 24 | 44.6 |

| 72 | 51.3 | ||

| 50°C | 24 | 88.3 | |

| 48 | 100 | ||

| Distilled Water | 25°C | 24 | 0.3 |

| 72 | 1.7 | ||

| 50°C | 24 | 0.3 | |

| 72 | 1.7 |

Lisinopril is susceptible to oxidative degradation. When subjected to 3% hydrogen peroxide (H₂O₂), significant degradation is observed. At 25°C, the degradation reaches 27.6% in 24 hours and is complete within 72 hours. At a higher temperature of 50°C, the degradation is much more rapid, with 100% degradation occurring within 2 hours.

| Temperature | Time (hours) | Degradation (%) |

|---|---|---|

| 25°C | 2 | 16.6 |

| 24 | 27.6 | |

| 72 | 100 | |

| 50°C | 2 | 100 |

This compound shows relative stability under photolytic stress. When exposed to direct sunlight for six months, solid lisinopril dihydrate lost about 10% of its initial concentration. In an aqueous solution, degradation under sunlight is more rapid compared to the solid form. Exposure to UV light at 254 nm also leads to degradation, and the drug was found to be less stable under UV light compared to sunlight.

| Condition | Form | Duration | Approximate Degradation (%) |

|---|---|---|---|

| Sunlight | Solid | 6 months | 10 |

| Sunlight | Solution | 300 minutes | - |

| UV Light (254 nm) | Solution | 300 minutes | - |

Thermal stress can induce degradation of this compound. In the solid state, lisinopril dihydrate undergoes a two-step dehydration process, first to a monohydrate at approximately 76°C and then to an anhydrate at around 99-101°C. A major thermal degradation pathway for lisinopril, particularly in the presence of humidity, is intramolecular cyclization to form a diketopiperazine derivative. The rate of thermal decomposition increases with an increase in temperature and pH.

Degradation Kinetics and Reaction Order

The study of degradation kinetics provides valuable information on the rate and mechanism of drug decomposition.

The degradation of lisinopril in different aqueous media has been found to follow specific reaction orders. In distilled water and 0.01M NaOH, the degradation follows second-order kinetics. In contrast, the degradation in 0.1M HCl and 3% H₂O₂ follows first-order kinetics. The rate constants (k) and half-lives (t½) have been determined for these conditions at different temperatures.

| Condition | Temperature | Reaction Order | Rate Constant (k) | Half-Life (t½) (hours) |

|---|---|---|---|---|

| Distilled Water | 25°C | Second | - | 195 |

| 50°C | Second | - | 193 | |

| 0.1M HCl | 25°C | First | - | 1689 |

| 50°C | First | - | 815 | |

| 0.01M NaOH | 25°C | Second | - | 68 |

| 50°C | Second | - | 12 | |

| 3% H₂O₂ | 25°C | First | - | 32 |

| 50°C | First | - | 0.4 |

Activation Energy Calculations

The rate of chemical reactions, including the degradation of pharmaceuticals like this compound, is temperature-dependent. This relationship is quantified by the activation energy (Ea), which represents the minimum energy required to initiate the degradation reaction. A higher activation energy implies greater stability, as more energy is needed for the molecule to break down.

Kinetic studies have been conducted to determine the activation energy for lisinopril's degradation under various conditions. For the intramolecular cyclization of lisinopril in the solid state to form its diketopiperazine derivative, the activation energy was estimated to be approximately 327 kJ/mol. Another study investigating the degradation of lisinopril dihydrate in the solid phase in the presence of humidity calculated the thermodynamic parameters, finding an activation energy of 166 ± 47 kJ/mol. Determining these kinetic parameters is essential for predicting the shelf-life and defining appropriate storage conditions for lisinopril-containing products.

Influence of pH on Degradation Rate

The pH of the environment significantly impacts the stability of this compound, primarily by influencing its hydrolysis rate. Studies have shown that lisinopril's stability varies considerably across the pH spectrum. The molecule is particularly susceptible to degradation in basic conditions.

Research indicates that lisinopril is most sensitive to hydrolysis in a basic environment, where it degrades almost completely within the first minute at 25°C. In contrast, it demonstrates greater stability in acidic and neutral media. Forced degradation studies confirm that lisinopril is relatively stable under acidic hydrolysis (0.1 M HCl), but degradation occurs with base hydrolysis (0.1 M NaOH). The rate of thermal decomposition of lisinopril dihydrate has also been shown to increase with rising pH values.

The following table summarizes findings on the effect of pH on the thermal degradation rate of lisinopril dihydrate.

| pH Value | Reaction Rate (k) min⁻¹ |

|---|---|

| 2 | 0.00003 |

| 4 | 0.00004 |

| 6 | 0.00007 |

| 8 | 0.00015 |

| 10 | 0.00028 |

| 12 | 0.00036 |

Influence of Excipients on Stability

Pharmaceutical excipients, while often considered inert, can significantly affect the stability of the active pharmaceutical ingredient (API). Compatibility studies between this compound and various excipients are crucial during the preformulation stage to ensure the final product's stability and efficacy.

Studies have shown that some excipients can either enhance or diminish the stability of lisinopril. For instance, excipients such as talc, dibasic calcium phosphate (B84403), and magnesium stearate (B1226849) have been found to decrease the degradation rate of lisinopril dihydrate. Conversely, other common excipients like Avicel (microcrystalline cellulose) and maize starch were observed to increase the reaction rate of its degradation. A separate compatibility study confirmed that no interaction was observed between lisinopril and magnesium stearate. Further research has concluded that lisinopril dihydrate is compatible with excipients such as mannitol, sodium starch glycolate, croscarmellose sodium, crospovidone, and sodium lauryl sulfate.

The table below details the effects of various pharmaceutical excipients on the stability of sun-decomposed lisinopril dihydrate.

| Excipient | Reaction Rate (k) min⁻¹ |

|---|---|

| Control | 0.00007 |

| Talc | 0.00002 |

| Dibasic Calcium Phosphate | 0.00003 |

| Magnesium Stearate | 0.00004 |

| Avicel | 0.00014 |

| Maize Starch | 0.00018 |

Identification and Elucidation of Degradation Products

The identification and characterization of degradation products are mandated by regulatory bodies to ensure the safety and quality of pharmaceutical products. For lisinopril, degradation can result from synthesis-related processes, storage, or chemical breakdown, leading to various impurities.

Diketopiperazine (Related Compound A) Formation

A primary degradation pathway for lisinopril is intramolecular cyclization, which results in the formation of a diketopiperazine (DKP) derivative. This process involves the nucleophilic attack of the N-terminal nitrogen on an amide carbonyl, leading to the formation of a stable six-membered ring. This reaction occurs at the dipeptide stage of the molecule.

Specifically, (S,S,S)-diketopiperazine, also known as Lisinopril Impurity C, can form through intramolecular dehydration of lisinopril, particularly at high temperatures. Further epimerization of Impurity C at elevated temperatures can lead to the formation of (R,S,S)-diketopiperazine, or Lisinopril Impurity D. Impurity D has been identified as the main degradation product in neutral and acidic mediums.

Hydrolysate Formation

Lisinopril is susceptible to hydrolysis, especially under acidic conditions, which cleaves the peptide bonds in its structure. Forced degradation studies using strong acids have allowed for the identification of several hydrolytic products.

Using liquid chromatography-mass spectrometry (LC-MS/MS), researchers have identified multiple degradation products resulting from acidic hydrolysis. Among the identified hydrolysates are:

6-amino-2-((1-carboxy-3-phenylpropyl)amino) hexanoic acid (m/z 309+).

1-(2,6-diamino-hexanoyl)pyrrolidine-2-carboxylic acid (m/z 244+).

2-(6-amino-1-(1-carboxyethylamino)-1-oxohexan-2-ylamino)-4-phenylbutanoic acid.

These studies confirmed the formation of four distinct degradation products under drastic acidic hydrolysis conditions.

Other Degradation Impurities

Besides diketopiperazines and hydrolysates, other impurities associated with lisinopril have been identified. These often originate from the synthesis process rather than degradation of the final molecule.

Lisinopril Lysine (B10760008) Analogue : This impurity, chemically named N2-(1-Carboxy-3-phenylpropyl)lysyllysine, is formed due to the presence of unreacted protected lysine during the synthesis of lisinopril.

Cyclohexyl Analogue (Ph. Eur Impurity F) : This process-related impurity is formed due to over-hydrogenation during one of the condensation reactions in the lisinopril synthesis. Its formation can be managed by carefully controlling the temperature and hydrogen pressure during manufacturing.

Impurity Profiling and Control Strategies

Impurity profiling is a critical aspect of pharmaceutical quality control, essential for ensuring the safety and efficacy of the drug substance. For lisinopril, impurities can originate from the synthesis process, residual starting materials, or degradation of the final product. International Conference on Harmonisation (ICH) guidelines mandate that any impurity exceeding 0.1% must be identified.

Impurity Profiling:

The identification and quantification of impurities in lisinopril bulk drug are primarily accomplished using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating lisinopril from its impurities. The United States Pharmacopeia (USP) provides a monograph for lisinopril that outlines HPLC methods for assay and organic impurity testing.

For structural elucidation of unknown impurities, HPLC is often coupled with mass spectrometry (HPLC-MS or LC-MS/MS). This combination allows for the determination of the molecular weight and fragmentation patterns of the impurities, providing crucial information for their identification. In cases where further confirmation is needed, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed after isolating the impurity using methods such as preparative HPLC.

Several degradation products and process-related impurities of lisinopril have been identified and characterized. Under acidic hydrolysis, for instance, two of the resulting degradation products are also listed as impurities in the European Pharmacopoeia.

Common Impurities and Degradation Products of this compound

| Impurity/Degradation Product Name | Molecular Formula | Formation Conditions/Origin |

| 6-amino-2-((1-carboxy-3-phenylpropyl)amino) hexanoic acid | C₁₆H₂₄N₂O₄ | Acidic Hydrolysis Degradation Product |

| 2-(6-amino-1-(1-carboxyethylamino)-1-oxohexan-2-ylamino)-4-phenylbutanoic acid | C₁₉H₂₉N₃O₅ | Synthesis By-product |

| 2-(-2-oxo-azocan-3-ylamino)-4-phenyl-butyric acid | Not specified | Process-related Impurity from Synthesis |

| Lisinopril Diketopiperazine | C₂₁H₂₉N₃O₄ | Intramolecular cyclization (degradation) |

This table is interactive and based on data from scientific research.

Control Strategies:

Effective control of impurities in this compound involves a multi-faceted approach throughout the manufacturing process and product lifecycle.

Process Chemistry Control: The synthesis route is carefully designed and controlled to minimize the formation of process-related impurities. This includes optimizing reaction conditions, purifying intermediates, and using high-quality starting materials.

Specification Setting: Strict specifications for impurities are established based on pharmacopeial standards (e.g., USP, EP) and toxicological data. These specifications define the acceptable limits for known, unknown, and total impurities in the final drug substance.

Validated Analytical Methods: Robust and validated analytical methods, primarily HPLC, are used for routine quality control testing of each batch of this compound to ensure it meets the established specifications.

Stability Testing: A comprehensive stability testing program is implemented according to ICH guidelines. This involves storing the drug substance under various temperature and humidity conditions to monitor the formation of degradation products over time, which helps in determining appropriate storage conditions and retest periods.

Proper Storage and Handling: Based on stability data, specific storage conditions are defined to protect this compound from light, high temperatures, and humidity, thereby minimizing degradation during storage and transport.

By implementing these control strategies, manufacturers can ensure the consistent quality and purity of this compound, meeting the stringent requirements of regulatory agencies.

Analytical Methodologies for Characterization and Purity Profiling

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Multidimensional NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Lisinopril (B193118) hydrate (B1144303) in both solid and solution states. It provides detailed information about the molecular structure, conformation, and dynamics.

Solid-State NMR (ss-NMR) is particularly crucial for characterizing the crystalline form of Lisinopril dihydrate. ¹H ss-NMR spectra of Lisinopril dihydrate show partially resolved resonances, with notable peaks observed around 1.9 ppm, 4.3 ppm, 6.2 ppm, 7.5 ppm, and 11.3 ppm. Techniques such as ultra-fast Magic Angle Spinning (MAS) and homonuclear decoupling sequences are employed to enhance spectral resolution. Furthermore, ss-NMR studies using ¹³C and ¹⁵N nuclei have been conducted to provide a more complete picture of the crystal structure and hydrogen bonding networks within the molecule. The combination of ss-NMR data with other techniques like X-ray powder diffraction (XRPD) forms the basis of NMR crystallography, which can resolve ambiguities present in structural models derived from diffraction data alone.

In solution, ¹H NMR spectroscopy has been used to study the conformational equilibrium of lisinopril. For instance, spectra recorded in a mixture of D₂O and CD₃CN reveal the presence of both trans and cis isomers, with the trans form being the major species. Multidimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in identifying and elucidating the structures of impurities and degradation products, even at trace levels, after their isolation.

| Technique | Nucleus | Observed Chemical Shifts (ppm) | Application | Reference |

|---|---|---|---|---|

| Solid-State NMR (ss-NMR) | ¹H | ~1.9, 4.3, 6.2, 7.5, 11.3 | Characterization of crystalline solid form | |

| Solution NMR | ¹H | - | Study of conformational equilibrium (cis/trans isomers) | |

| Multidimensional NMR (e.g., HMBC) | ¹H, ¹³C | - | Structural elucidation of isolated impurities |

Mass Spectrometry (MS, LC-MS/MS, FT-ICRMS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable technique for the identification, quantification, and structural elucidation of this compound and its related substances. It offers high sensitivity and specificity, making it ideal for impurity profiling and degradation studies.

In positive ion electrospray ionization (ESI) mode, the protonated molecule of lisinopril ([M+H]⁺) is observed at a mass-to-charge ratio (m/z) of 406. Tandem mass spectrometry (MS/MS) is used to study its fragmentation pathways. Common transitions monitored for quantification include m/z 406 → 246. Collision-induced dissociation (CID) of the m/z 406 precursor ion also yields characteristic product ions at m/z 291 (loss of the proline moiety) and a rearrangement ion at m/z 309. In negative ionization mode, the deprotonated molecule ([M-H]⁻) is observed at m/z 404.3, which fragments to a product ion at m/z 114.1, corresponding to the pyrrolidine-2-carboxylic acid portion.

LC-MS/MS methods are extensively used to characterize process-related impurities and degradation products. For example, impurities with molecular masses of 308 and 379 have been identified in bulk lisinopril. The fragmentation patterns of these impurities are compared with that of lisinopril to propose their structures. High-resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICRMS), provides highly accurate mass measurements, which are critical for confirming the elemental composition of unknown impurities.

| Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Application | Reference |

|---|---|---|---|---|

| Positive ESI | 406.3 [M+H]⁺ | 246.3 | Quantification in plasma (MRM) | |

| Positive ESI | 406 [M+H]⁺ | 291, 309, 263, 246 | Fragmentation pathway analysis | |

| Negative ESI | 404.3 [M-H]⁻ | 114.1 | Quantification and fragmentation analysis | |

| Positive ESI | 309 [M+H]⁺ | 292, 291, 263, 246, 245 | Characterization of Impurity 2 | |

| Positive ESI | 379 [M+H]⁺ | 291, 201 | Characterization of Impurity 1 |

Spectrofluorometry

While lisinopril is not a naturally fluorescent compound, spectrofluorometry can be employed for its sensitive quantification after derivatization with a fluorogenic reagent. This approach leverages the primary amino group in the lisinopril structure to create a fluorescent product. Several derivatization methods have been developed, each with distinct reaction conditions and fluorescence characteristics.

One common method involves the reaction of lisinopril with dansyl chloride in an alkaline medium (pH 8.5) to yield a highly fluorescent product. Another sensitive method is based on the reaction of the drug with ninhydrin (B49086) and phenylacetaldehyde (B1677652) in a buffered medium (pH 7.0). A third approach utilizes the condensation reaction of lisinopril with acetylacetone (B45752) and formaldehyde (B43269), which produces a product that can be measured both colorimetrically and fluorometrically. The reaction with ethylacetoacetate and formaldehyde in an acidic buffer (pH 3.8) also yields a fluorescent derivative. These methods are valued for their high sensitivity, allowing for the determination of lisinopril at low concentrations. The selection of a particular method depends on the required sensitivity, selectivity, and the matrix in which the compound is being analyzed.

| Derivatizing Reagent(s) | Excitation λ (nm) | Emission λ (nm) | Linear Range (µg/mL) | Reference |

|---|---|---|---|---|

| Dansyl Chloride | 323 | 511 | 3–20 | |

| Ninhydrin and Phenylacetaldehyde | 390 | 460 | 0.15–4.0 | |

| Ethylacetoacetate and Formaldehyde | 350 | 438 | 0.5–4.5 | |

| Acetylacetone and Formaldehyde | 410 | 475 | - |

X-ray Diffraction Techniques

X-ray diffraction (XRD) techniques are fundamental for the solid-state characterization of this compound, providing definitive information on its crystal structure, polymorphism, and degree of crystallinity.

Powder X-ray Diffraction (PXRD) is a primary tool for identifying the solid form of this compound and distinguishing between its different crystalline and amorphous states. The most stable commercial form is the dihydrate, which exhibits a characteristic PXRD pattern. Distinct diffraction peaks for crystalline lisinopril dihydrate have been identified at 2θ angles of approximately 7.5°, 12.5°, 13.6°, and 16.5°.

PXRD is crucial for studying the dehydration and hydration processes of lisinopril. Studies have shown that the dihydrate form undergoes a two-step dehydration process, first to a metastable monohydrate and then to an anhydrous form, each having a unique PXRD pattern. Ab initio PXRD analysis has been successfully used to determine the crystal structures of the dihydrate, monohydrate, and anhydrous phases, which was challenging with single-crystal methods due to the difficulty in growing suitable crystals. Analysis of the diffraction pattern at room temperature indicates a monoclinic crystal system.

| Solid Form | Characteristic Diffraction Peaks (2θ) | Crystal System | Reference |

|---|---|---|---|

| Lisinopril Dihydrate | 7.5°, 12.5°, 13.6°, 16.5° | Monoclinic | |

| Lisinopril Monohydrate | - | Monoclinic | |

| Anhydrous Lisinopril | - | - |

Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional crystal structure. The single-crystal structure of Lisinopril dihydrate was successfully determined, revealing its double zwitterionic character in the solid state. This analysis provided definitive crystallographic parameters, confirming the crystal system and space group.

The difficulty in growing single crystals of lisinopril of suitable quality for SCXRD analysis has been noted, which historically made its complete structural determination challenging. However, the successful analysis yielded crucial data that serves as a reference for validating structures determined by other methods, such as PXRD. The calculated PXRD pattern generated from the SCXRD data correlates well with the experimental pattern of the commercial microcrystalline sample.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁ | |

| a (Å) | 14.550(2) | |

| b (Å) | 5.8917(8) | |

| c (Å) | 14.238(2) | |

| β (°) | 112.832(3) | |

| Z (formula units/cell) | 2 |

Thermal Analysis Techniques

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for investigating the physicochemical properties of this compound, including its dehydration, melting, and thermal stability.

DSC analysis of Lisinopril dihydrate reveals multiple endothermic events. A typical DSC thermogram shows two distinct endotherms at lower temperatures, corresponding to a two-step dehydration process. The first peak, around 76°C, represents the transition from dihydrate to monohydrate, and the second peak, around 99-101°C, corresponds to the transition from monohydrate to the anhydrous form. A third endothermic peak observed at a higher temperature (e.g., ~167°C or ~179.4°C) is associated with the melting of the anhydrous form, which may be coupled with intramolecular cyclization to form a diketopiperazine (DKP) degradation product.

TGA complements DSC by quantifying the mass loss associated with these thermal events. The TGA curve for Lisinopril dihydrate clearly shows two distinct weight loss steps before 120°C, each corresponding to approximately 4.0% of the total mass, which is consistent with the sequential loss of two water molecules. These techniques are vital for understanding the solid-state stability of the drug and for characterizing its various hydrated and anhydrous forms.

| Technique | Observed Event | Temperature (°C) | Associated Weight Loss (%) | Reference |

|---|---|---|---|---|

| DSC | Endotherm (Dihydrate → Monohydrate) | ~76 | N/A | |

| TGA | First Weight Loss | Corresponds to 76°C endotherm | ~4.0 | |

| DSC | Endotherm (Monohydrate → Anhydrate) | ~99 | N/A | |

| TGA | Second Weight Loss | Corresponds to 99°C endotherm | ~4.0 | |

| DSC | Endotherm (Melting/Degradation) | ~167 | N/A |

Potentiometric Methods

Potentiometric methods involve the measurement of an electrical potential difference between two electrodes in an electrochemical cell under zero current flow. These methods are widely used for the quantitative analysis of various ions and molecules, including active pharmaceutical ingredients like lisinopril. The development of ion-selective electrodes (ISEs) has enabled the simple, rapid, and selective determination of lisinopril in pharmaceutical formulations.

Several studies have reported the fabrication and characterization of lisinopril-selective membrane electrodes. These electrodes typically consist of a polymeric membrane, often made of polyvinyl chloride (PVC), which incorporates an ion-pair complex of lisinopril with a suitable counter-ion. This ion-pair acts as the electroactive material, responsible for the selective recognition of lisinopril ions.

The performance of these potentiometric sensors is evaluated based on several parameters, including the linear concentration range, the slope of the potential response versus the logarithm of the lisinopril concentration (which should be close to the Nernstian value), the limit of detection, the response time, and the operational pH range.

| Sensor Composition | Linear Range (mol/L) | Slope (mV/decade) | pH Range | Reference |

|---|---|---|---|---|

| Lisinopril-Phosphotungstic acid in PVC | 5.0 x 10-5 – 2.4 x 10-3 | 55.06 | 2.5 - 6.4 | Rajendraprasad & Basavaiah (2019) |

| Lisinopril-Phosphomolybdic acid in PVC | 5.0 x 10-5 – 2.4 x 10-3 | 52.39 | 2.3 - 6.0 | Rajendraprasad & Basavaiah (2019) |

| Bathophenanthroline-ferrous in PVC | 10-7 – 10-4 | 36.6 | - | Abdel-Fattah et al. (2010) |

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures how quickly and how much of a solvent is absorbed by a sample by varying the vapor concentration surrounding the sample and measuring the change in mass. For pharmaceutical applications, DVS is primarily used to study the interaction of water vapor with solid materials, providing insights into hygroscopicity, moisture-induced phase transitions, and the stability of hydrates.

The DVS analysis of lisinopril is particularly relevant for understanding the stability of its different solid forms (anhydrous, monohydrate, and dihydrate) at various relative humidity (RH) conditions. While the dehydration of the dihydrate form proceeds in two distinct steps, studies have shown that the hydration of the anhydrous form to the dihydrate occurs in a single step.

Research has indicated that the hydration of anhydrous lisinopril to the dihydrate form proceeds readily at a relative humidity of 10%. This suggests that the anhydrous form is hygroscopic and will readily take up moisture from the atmosphere to convert to the more stable dihydrate form. A full moisture sorption-desorption isotherm would provide a complete profile of its hygroscopic behavior, including the critical humidity points for hydrate formation and the reversibility of the process.

| Initial Form | Relative Humidity (%) | Observed Transition | Final Form |

|---|---|---|---|

| Anhydrous Lisinopril | 10 | Single-step hydration | Lisinopril Dihydrate |

Computational and Theoretical Studies of Lisinopril Hydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a important tool for investigating the electronic structure and geometry of lisinopril (B193118). Researchers have employed DFT calculations to understand the conformational isomerism of the molecule, particularly the cis/trans isomerization around the proline peptide bond. These theoretical calculations have been used to support experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

One study utilized the B3LYP functional to calculate the thermodynamic parameters (ΔH, ΔS, and ΔG) associated with this isomerization, providing a theoretical basis for the experimentally observed populations of the cis and trans conformers. Furthermore, DFT-level geometry optimization has been integral to NMR crystallography approaches for refining the crystal structure of lisinopril dihydrate. This process was crucial in confirming the double zwitterionic character of the lisinopril molecule within the crystal lattice, a finding that was not immediately obvious from experimental data alone. In these studies, DFT helps to accurately position hydrogen atoms, which are often difficult to locate precisely using X-ray diffraction methods.

| Parameter | Value | Method |

| Enthalpy of Isomerization (ΔH) | -10.36 kJ/mol | DFT/B3LYP |

| Entropy of Isomerization (ΔS) | 21.91 J/K·mol | DFT/B3LYP |

| Gibbs Free Energy (ΔG) | -16.91 kJ/mol | DFT/B3LYP |

Molecular Dynamics Simulations

While extensive Molecular Dynamics (MD) simulations specifically focused on the crystalline state of lisinopril hydrate (B1144303) are not widely reported in the literature, the technique has been applied to lisinopril in other contexts to explore its dynamic behavior and interactions. For instance, MD simulations have been used to study the interaction of lisinopril with the active site of its biological target, the angiotensin-converting enzyme (ACE). These simulations have elucidated the key hydrogen bonding and hydrophobic interactions that stabilize the drug-enzyme complex.

Another study employed MD simulations to investigate the behavior of a PEGylated derivative of lisinopril interacting with a lipid bilayer membrane, providing insights into how such modifications might influence the drug's interaction with cell membranes.

The application of MD to study solid-state phenomena like the dehydration of pharmaceutical hydrates is an emerging area. Such simulations have the potential to model the movement of water molecules out of the crystal lattice, offering a dynamic picture of the phase transition that would complement the static information provided by crystallography. For lisinopril hydrate, this could reveal the precise pathways of water molecules as they exit the crystal's water channels during dehydration.

Crystal Structure Prediction (CSP)

The determination of the crystal structures of lisinopril dihydrate, monohydrate, and its anhydrous form has been a critical achievement, primarily accomplished through ab initio analysis of high-resolution powder X-ray diffraction (PXRD) data. This approach is not a purely theoretical prediction from the molecular structure alone but involves sophisticated computational programs, such as DICVOL and DASH, to solve the crystal structure from experimental powder patterns when single crystals are not available.

The crystal structure of lisinopril dihydrate was solved for the first time from both single-crystal X-ray data and synchrotron PXRD data, revealing a monoclinic P2₁ space group. These experimentally-derived structures serve as the benchmark for any true de novo Crystal Structure Prediction (CSP) efforts.

More recently, advances in NMR crystallography have integrated CSP protocols with experimental solid-state NMR data. Machine-learning models like ShiftML have been used to predict chemical shifts for candidate crystal structures, which can then be compared to experimental spectra to identify the correct structure. Lisinopril dihydrate has served as a subject in the development of these advanced computational methods, which aim to accelerate structure determination by using NMR chemical shifts to identify key intermolecular interactions and constrain the search for possible crystal packings.

| Hydrate Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (deg) |

| Dihydrate | Monoclinic | P2₁ | 14.550(2) | 5.8917(8) | 14.238(2) | 112.832(3) |

| Monohydrate | Monoclinic | P2₁ | 14.072(1) | 5.862(1) | 13.911(1) | 113.68(1) |

| Anhydrous | Monoclinic | P2₁ | 13.344(1) | 5.850(1) | 13.593(1) | 110.83(1) |

Modeling of Hydrogen Bonding and Intermolecular Interactions

The crystal structure of lisinopril dihydrate is characterized by an extensive and intricate network of hydrogen bonds. Computational modeling and analysis of the crystallographic data have been essential to understanding this network, which dictates the material's stability and dehydration behavior. The structure contains two independent water molecules that form distinct water channels running parallel to the b-axis.

One channel, referred to as the "central channel," is formed by water molecules that are more weakly hydrogen-bonded to the lisinopril molecules. The other, or "side channel," involves water molecules with stronger hydrogen bonding interactions. The relative strength of these bonds has been inferred from their lengths and geometries in the determined crystal structure. This difference in hydrogen bond strength is the key to the two-step dehydration mechanism: the weakly bound water from the central channel is lost first. The crystal packing is maintained by a variety of hydrogen bonds, including those tethering the water molecules to the carboxylate and amine groups of the zwitterionic lisinopril molecules.

Simulation of Dehydration-Hydration Mechanisms and Phase Transitions

The mechanism of the dehydration and hydration processes in lisinopril has been established primarily through the computational analysis of crystal structures of the different solid-state forms. The transition from the dihydrate to the monohydrate and finally to the anhydrous form is not a simple loss of water but involves significant structural and conformational rearrangements.

Dehydration: The dehydration is a two-step process.

Monohydrate to Anhydrous: The second step involves the removal of the more strongly bound water molecules from the "side channel." This is a more disruptive event that causes a significant conformational change in the lisinopril molecule. Specifically, the ethylphenyl group undergoes a large twisting motion of about 170 degrees. This twist allows the lisinopril molecules to pack more closely, closing the side channel and forming the stable anhydrous crystal structure.

Hydration: Interestingly, the hydration process is different. When the anhydrous form is exposed to humidity, it converts directly back to the dihydrate form in a single step, bypassing the metastable monohydrate phase. This distinct pathway for hydration versus dehydration is a key finding established through the analysis of the different crystal structures.

While these mechanisms have been elucidated from a series of static structures, they provide a powerful simulation of the solid-state transitions, explaining the sequence of events at a molecular level.

Advanced Topics in Lisinopril Hydrate Research

Metal Ion Complexation and Coordination Chemistry

Lisinopril's structure, containing multiple potential donor atoms, makes it an interesting ligand for complexation with various metal ions. The study of these complexes is crucial as metal ions play vital roles in many biological functions, and their interaction with pharmaceutical agents can influence therapeutic outcomes.

The synthesis of lisinopril (B193118) metal complexes has been successfully carried out with a range of divalent and trivalent metal ions. Researchers have synthesized complexes with metal ions such as Calcium (Ca(II)), Magnesium (Mg(II)), Zinc (Zn(II)), Iron (Fe(III)), and Vanadyl (VO(II)). The synthesis typically involves the reaction of lisinopril with the corresponding metal salts, resulting in solid colored complexes with moderate to good yields (60-80%). The melting points for these complexes are generally high, observed in the range of 226-266 °C.

Characterization of these complexes employs various analytical techniques. Elemental analysis (Carbon, Hydrogen, Nitrogen) is used to confirm the suggested molecular formulas. Molar conductivity measurements in solvents like DMSO indicate that these complexes are typically non-electrolytes.

Infrared (IR) spectroscopy is a key tool for elucidating the coordination behavior of lisinopril. The IR spectrum of the free lisinopril ligand shows a strong absorption band around 1675 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic group. Upon complexation, the absence or shift of this band indicates the deprotonation of the carboxylic acid group and its involvement in forming M-O bonds. Studies show that lisinopril often acts as a monodentate ligand, coordinating to metal ions through one oxygen atom of the carboxylate group. However, other coordination modes have been observed. For instance, in a dimeric copper(II) complex, lisinopril was found to coordinate through the amino nitrogen, carboxylate oxygen, and the amide oxygen atoms. The pH of the solution can also influence the coordination sites, with different interactions observed between lisinopril and ions like Zn²⁺ or Ni²⁺ at varying pH levels.

X-ray diffraction studies have provided definitive structural information. The single-crystal X-ray structure of a dimeric copper(II)-lisinopril complex revealed a distorted square-pyramidal environment for each copper ion. Similarly, two distinct zinc complexes of lisinopril, synthesized under different conditions (stirring vs. solvothermal), showed notable chemical and structural differences. The solvothermal method favored full deprotonation of the lisinopril ligand, leading to a one-dimensional coordination polymer.

Below is a summary of the physical and analytical data for several synthesized lisinopril metal complexes.

| Complex Formula | Color | Yield (%) | M.P. (°C) | Molar Conductance (Ω⁻¹·cm²·mol⁻¹) |

| [Ca(Lis)(Cl)(NH₄)(H₂O)₄]·2H₂O | White | 75 | 248 | 12 |

| [Mg(Lis)(Cl)(NH₄)(H₂O)₄]·4H₂O | White | 65 | 226 | 5 |

| [Zn(Lis)(Cl)(NH₄)(H₂O)]·3H₂O | White | 60 | 266 | 27 |

| [Fe(Lis)(Cl)₂(NH₄)(H₂O)₃]·5H₂O | Brown | 70 | 251 | 18 |

| [VO(Lis)(SO₄)(NH₄)(H₂O)]·6H₂O | Green | 72 | 239 | 15 |

Data sourced from Zaky et al. (2014)

Thermogravimetric analysis (TGA), differential thermogravimetric (DTG), and differential thermal analysis (DTA) are employed to study the thermal stability and decomposition of lisinopril metal complexes. These studies are typically conducted under a nitrogen atmosphere from ambient temperature up to 800 °C. The thermal decomposition of these complexes often occurs in multiple steps, corresponding to the loss of water molecules (both lattice and coordinated) followed by the decomposition of the ligand molecule. For example, the thermal decomposition of the Ca(II) complex, [Ca(Lis)(Cl)(NH₄)(H₂O)₄]·2H₂O, occurs in four distinct steps.

Kinetic studies based on thermogravimetric data allow for the estimation of thermodynamic parameters such as activation energy (E), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG). These parameters are often calculated using methods like the Coats-Redfern and Horowitz-Metzger equations. The results from these studies indicate that the thermodynamic behavior of most lisinopril metal complexes involves non-spontaneous (negative ΔS), endothermic (positive ΔH), and endergonic (positive ΔG*) reactions during decomposition. The correlation coefficients from the Arrhenius plots are typically high, indicating a good fit of the experimental data.

The table below presents kinetic and thermodynamic parameters for the decomposition of a lisinopril-Ca(II) complex, calculated using the Coats-Redfern method.

| Decomposition Step | E* (kJ/mol) | ΔH* (kJ/mol) | ΔS* (J/mol·K) | ΔG* (kJ/mol) |

| First | 102.3 | 99.1 | -138.2 | 152.1 |

| Second | 199.1 | 194.8 | -61.5 | 224.2 |

| Third | 297.6 | 292.1 | 2.1 | 290.1 |

| Fourth | 451.2 | 443.9 | 11.3 | 433.9 |

Data sourced from Zaky et al. (2014)

Solid-State Pharmaceutical Engineering Aspects

The solid-state properties of an active pharmaceutical ingredient like lisinopril hydrate (B1144303) are critical as they influence manufacturing, stability, and bioavailability. Pharmaceutical engineering focuses on understanding and controlling these properties.

Lisinopril is known to exist in multiple solid forms, including a commercially available dihydrate form, as well as anhydrous and amorphous forms. The existence of different solid forms, or polymorphism, can arise during manufacturing processes such as recrystallization, milling, and drying. The specific form obtained can be influenced by factors like solvent choice, temperature, and humidity.

The dihydrate form of lisinopril can undergo a two-step dehydration process upon heating, transitioning first to a metastable monohydrate phase and then to an anhydrous phase. Conversely, the hydration of the anhydrous phase to the dihydrate form proceeds in a single step. These phase transitions are significant because different solid forms can have different physicochemical properties. For instance, new anhydrous and amorphous forms of lisinopril have been found to possess significantly greater intrinsic dissolution rates than the dihydrate form. The single-crystal X-ray structure of lisinopril dihydrate has been determined, providing a foundational understanding of its solid-state conformation and hydrogen-bonding network. The ability to control and detect different solid forms is crucial for ensuring product consistency. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), Fourier transform infrared (FT-IR) spectroscopy, and solid-state NMR are used to characterize and quantify these forms.

Excipients are integral components of pharmaceutical formulations, and their compatibility with the active ingredient is essential for the stability and efficacy of the final product. Incompatibility between lisinopril and certain excipients can lead to degradation. For example, studies have investigated the stability of lisinopril in binary mixtures with lubricants like magnesium stearate (B1226849). While no significant interaction was observed for lisinopril with magnesium stearate under forced aging conditions, this is not always the case for other ACE inhibitors, highlighting the need for specific compatibility studies.

The choice of excipients can also be used to enhance stability. Research has shown that using dicalcium phosphate (B84403) dihydrate (DCPD) with a specific surface area of less than 1.5 m²/g as an excipient can improve the stability of lisinopril formulations. The temperature at which this specific type of DCPD begins to lose its water of hydration is higher, which correlates with greater stability for the formulated lisinopril.

Other excipients commonly used in lisinopril formulations include diluents (e.g., Avicel, dibasic calcium phosphate, lactose, mannitol, microcrystalline cellulose), disintegrants (e.g., sodium starch glycolate, croscarmellose sodium, crospovidone), and waxes (e.g., Compritol). Studies on tablets made from spheres containing lisinopril, wax, and various diluents found that the type of excipient affects drug release profiles. For instance, tablets containing a combination of Avicel and dibasic calcium phosphate showed different release characteristics compared to those with Avicel alone, especially after thermal treatment which can be a part of the manufacturing or storage cycle. These findings underscore the critical role of excipient selection in maintaining the solid-state stability and performance of lisinopril hydrate formulations.

Future Research Directions

Development of Novel Characterization Methodologies

Future research will likely focus on employing and refining advanced analytical techniques to gain a more nuanced understanding of lisinopril (B193118) hydrate's structure and behavior. While traditional methods like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) have been instrumental, newer methodologies offer higher resolution and in-situ monitoring capabilities.

Multidimensional Nuclear Magnetic Resonance (NMR) techniques, for instance, have proven effective in identifying and characterizing trace-level impurities and novel degradation products within lisinopril bulk drug substance that might otherwise go undetected. Another promising area is the use of thermal FT-IR microscopy, which allows for the in situ monitoring of solid-state transformations, such as dehydration and cyclization, as they occur under specific temperature and humidity conditions. This provides real-time kinetic data that is unattainable with conventional methods. Future efforts could involve coupling these advanced techniques to further probe the complex solid-state chemistry of lisinopril hydrate (B1144303).

| Technique | Traditional Application | Novel/Future Application | Type of Information Gained |

|---|---|---|---|

| HPLC | Assay and impurity profiling. | Stability-indicating methods to simultaneously quantify lisinopril, degradation products, and excipients. | Enhanced specificity and comprehensive stability data. |

| NMR Spectroscopy | Basic structural confirmation. | Multidimensional NMR for unambiguous identification of trace-level impurities. | Precise structural elucidation of unknown compounds in a complex mixture. |

| FT-IR Spectroscopy | Functional group identification. | In situ thermal FT-IR microscopy to monitor transformations in real-time. | Kinetic data on dehydration and degradation pathways. |

| Mass Spectrometry (MS) | Molecular weight determination. | LC-MS/MS for separating and differentiating isomers and degradation products. | Identification of isomeric impurities and fragmentation patterns for structural analysis. |

Deeper Understanding of Complex Solid-State Transformations

Lisinopril dihydrate is known to undergo several solid-state transformations that can impact its stability and performance. Future research is needed to fully elucidate the mechanisms and kinetics of these changes. Key transformations include dehydration and intramolecular cyclization.

Studies have shown that the dehydration of lisinopril dihydrate is a multi-step process, proceeding from a dihydrate to a monohydrate and finally to an anhydrous form at elevated temperatures. Concurrently, particularly in the presence of heat and humidity, lisinopril undergoes intramolecular cyclization to form a diketopiperazine (DKP) derivative, which is its major degradation product in the solid state. While the formation of DKP has been identified, a deeper mechanistic understanding is required. Future investigations could use advanced characterization methods to map the energy landscapes of these transformations and identify critical factors that influence their rates. Understanding these pathways is crucial for developing robust manufacturing processes and storage conditions that preserve the integrity of the drug substance.

| Transformation | Conditions | Resulting Form | Significance |

|---|---|---|---|

| Dehydration (Step 1) | Heating to ~76°C. | Lisinopril monohydrate. | Initial stage of water loss from the crystal lattice. |

| Dehydration (Step 2) | Heating to ~99-101°C. | Lisinopril anhydrate. | Complete water removal, potentially altering physical properties. |

| Intramolecular Cyclization | Elevated temperature and humidity. | Diketopiperazine (DKP) derivative. | Primary chemical degradation pathway affecting stability. |

| Amorphization | Dehydration or specific recrystallization conditions. | Amorphous lisinopril. | Can enhance dissolution rate but may decrease chemical stability. |

Predictive Modeling for Stability and Solid Form Selection

The use of computational tools and predictive modeling represents a significant frontier in pharmaceutical sciences. For lisinopril hydrate, these models could revolutionize how solid forms are selected and how stability is predicted. By leveraging molecular dynamics simulations and machine learning algorithms, researchers can forecast the physical stability of different forms, such as the amorphous phase, which is often prone to crystallization.